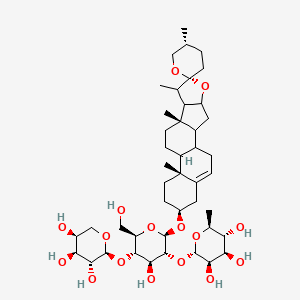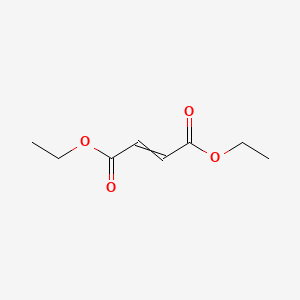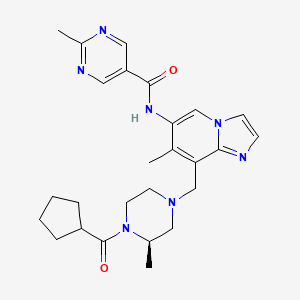
5-(2-Furyl)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LDH-IN-2 is a compound belonging to the class of layered double hydroxides (LDHs) These materials are characterized by their unique layered structure, which consists of positively charged brucite-like layers and charge-compensating anions and solvation molecules in the interlayer region
Métodos De Preparación
Synthetic Routes and Reaction Conditions
LDH-IN-2 can be synthesized using various methods, including coprecipitation, hydrothermal synthesis, and exfoliation. The coprecipitation method involves the simultaneous precipitation of metal cations and anions from an aqueous solution, followed by aging and washing to obtain the desired LDH structure. Hydrothermal synthesis involves the reaction of metal salts in an aqueous solution at elevated temperatures and pressures, resulting in highly crystalline LDH materials. Exfoliation methods involve the delamination of bulk LDH materials into single-layer nanosheets, which can be achieved through mechanical or chemical means .
Industrial Production Methods
Industrial production of LDH-IN-2 typically involves large-scale coprecipitation or hydrothermal synthesis. These methods are scalable and can produce high-purity LDH materials with controlled composition and morphology. The choice of method depends on the desired properties of the final product and the specific application requirements .
Análisis De Reacciones Químicas
Types of Reactions
LDH-IN-2 undergoes various chemical reactions, including oxidation, reduction, substitution, and intercalation. These reactions are facilitated by the presence of hydroxyl groups and interlayer anions, which can participate in redox and exchange processes .
Common Reagents and Conditions
Common reagents used in reactions involving LDH-IN-2 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various anions (e.g., chloride, nitrate). Reaction conditions typically involve mild temperatures and aqueous environments, although specific conditions may vary depending on the desired reaction .
Major Products
The major products formed from reactions involving LDH-IN-2 depend on the specific reaction type. For example, oxidation reactions may yield metal oxides, while intercalation reactions can result in the incorporation of various anions or organic molecules into the LDH structure .
Aplicaciones Científicas De Investigación
LDH-IN-2 has a wide range of scientific research applications, including:
Chemistry: LDH-IN-2 is used as a catalyst in various chemical reactions, including oxidation, reduction, and condensation reactions. .
Biology: In biological applications, LDH-IN-2 is employed as a drug delivery system due to its biocompatibility and ability to encapsulate and release therapeutic agents in a controlled manner. .
Medicine: LDH-IN-2 has shown promise in cancer therapy, where it can be used to deliver anticancer drugs directly to tumor cells.
Industry: In industrial applications, LDH-IN-2 is used as a flame retardant, adsorbent for pollutant removal, and component in supercapacitors and batteries
Mecanismo De Acción
The mechanism of action of LDH-IN-2 involves its layered structure, which allows for the intercalation and release of various molecules. In drug delivery applications, LDH-IN-2 can encapsulate therapeutic agents within its layers and release them in response to specific stimuli, such as changes in pH or temperature. The molecular targets and pathways involved in its action depend on the specific application and the nature of the encapsulated molecules .
Comparación Con Compuestos Similares
LDH-IN-2 is unique among layered double hydroxides due to its specific composition and structure, which confer distinct properties and applications. Similar compounds include other LDHs, such as magnesium-aluminum hydroxide and zinc-aluminum hydroxide. These compounds share similar layered structures but differ in their metal cation composition and interlayer anions, resulting in variations in their chemical reactivity and applications .
Propiedades
Fórmula molecular |
C11H8O4 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H8O4/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6,12H,(H,13,14) |
Clave InChI |
HLMCSUKQRLAWJT-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC(=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)

![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)


![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)
![(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)
![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)

![(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B11935806.png)



